molecular formula C9H13ClN2O2 B14559259 Pyrimidine, 2-chloro-4-[(1,1-dimethylethyl)dioxy]-6-methyl- CAS No. 62022-06-4

Pyrimidine, 2-chloro-4-[(1,1-dimethylethyl)dioxy]-6-methyl-

Cat. No.: B14559259
CAS No.: 62022-06-4
M. Wt: 216.66 g/mol
InChI Key: KIUIJMOLDVNEJJ-UHFFFAOYSA-N
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Description

Pyrimidine, 2-chloro-4-[(1,1-dimethylethyl)dioxy]-6-methyl- is a heterocyclic aromatic organic compound It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 2-chloro-4-[(1,1-dimethylethyl)dioxy]-6-methyl- can be achieved through several methods. One common approach involves the reaction of 2-chloropyrimidine with tert-butyl hydroperoxide in the presence of a catalyst. The reaction typically takes place under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2-chloro-4-[(1,1-dimethylethyl)dioxy]-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

Pyrimidine, 2-chloro-4-[(1,1-dimethylethyl)dioxy]-6-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Pyrimidine, 2-chloro-4-[(1,1-dimethylethyl)dioxy]-6-methyl- exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrimidine: A simpler derivative of pyrimidine with a chlorine atom at position 2.

    4,6-Dimethylpyrimidine: A pyrimidine derivative with methyl groups at positions 4 and 6.

    2,4,6-Trichloropyrimidine: A pyrimidine derivative with chlorine atoms at positions 2, 4, and 6.

Uniqueness

Pyrimidine, 2-chloro-4-[(1,1-dimethylethyl)dioxy]-6-methyl- is unique due to the presence of the tert-butyl dioxy group at position 4 and the methyl group at position 6. These functional groups confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

62022-06-4

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

4-tert-butylperoxy-2-chloro-6-methylpyrimidine

InChI

InChI=1S/C9H13ClN2O2/c1-6-5-7(12-8(10)11-6)13-14-9(2,3)4/h5H,1-4H3

InChI Key

KIUIJMOLDVNEJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)Cl)OOC(C)(C)C

Origin of Product

United States

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